

Spectroscopic and Spectrometric Analysis of Propargyl Butylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbamic acid, butyl-, 2-propynyl ester*

Cat. No.: *B146780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the spectral characteristics of the compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.

Spectroscopic and Spectrometric Data

The structural integrity of propargyl butylcarbamate has been confirmed through ^1H NMR, ^{13}C NMR, and mass spectrometry. The quantitative data obtained from these analyses are summarized in the tables below for clear reference and comparison.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
4.75	s	2H	-O-CH ₂ -C≡CH
3.2	m	2H	-NH-CH ₂ -CH ₂ -
2.5	s	1H	-C≡CH
1.4	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.0	t	3H	-CH ₂ -CH ₃

Table 1: ¹H NMR Spectral Data of Propargyl Butylcarbamate.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The following ¹³C NMR chemical shifts have been predicted using computational methods and are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values are reported in ppm.

Chemical Shift (δ) (ppm)	Assignment
155.8	C=O (Carbamate)
79.9	-O-CH ₂ -C≡CH
75.1	-O-CH ₂ -C≡CH
52.5	-O-CH ₂ -C≡CH
41.0	-NH-CH ₂ -CH ₂ -
31.8	-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.8	-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.7	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data of Propargyl Butylcarbamate.

Mass Spectrometry Data

The mass spectrum of propargyl butylcarbamate was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are listed below.

m/z	Relative Intensity	Assignment
155	-	[M] ⁺ (Molecular Ion)
112	100%	[M - C ₃ H ₃ O] ⁺
74	-	[C ₄ H ₁₀ N] ⁺
57	-	[C ₄ H ₉] ⁺
56	-	[C ₄ H ₈] ⁺

Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[\[1\]](#)

Experimental Protocols

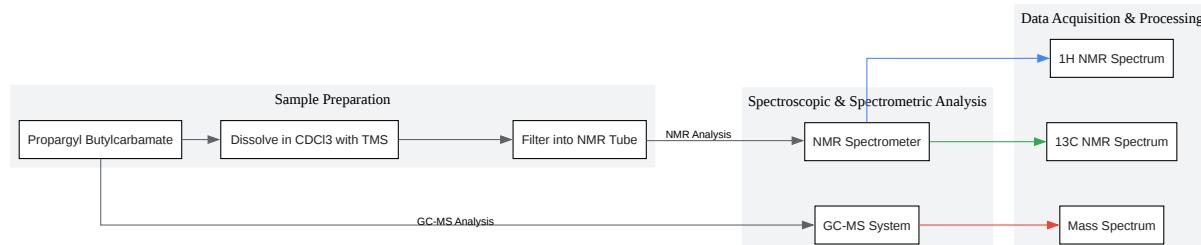
The following sections describe the generalized methodologies for acquiring the NMR and mass spectrometry data for propargyl butylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of propargyl butylcarbamate (5-10 mg) is prepared by dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then filtered into a standard 5 mm NMR tube.

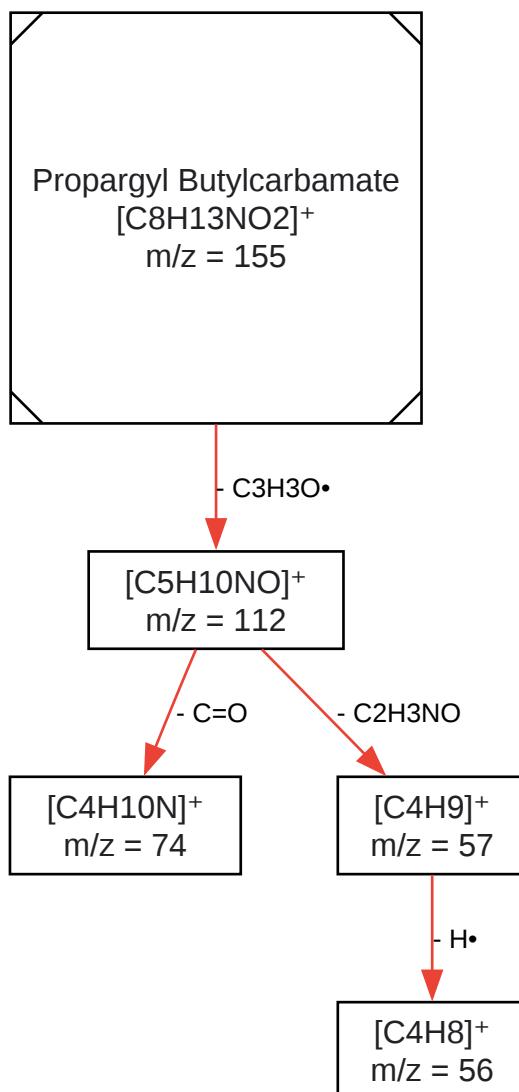
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)


Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. Electron Ionization (EI) is a

common method for the analysis of small organic molecules like propargyl butylcarbamate. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and the structure of the fragments.


Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR and MS analysis.

[Click to download full resolution via product page](#)

Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Propargyl Butylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146780#nmr-and-mass-spectrometry-of-propargyl-butylcarbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com